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Compound of Interest

Benzyl 4-hydroxy-4-
Compound Name:
methylpiperidine-1-carboxylate

Cat. No. B067985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical
synthesis. Due to the limited availability of published experimental data for this specific
molecule, this document presents predicted spectroscopic characteristics based on its
chemical structure and analysis of closely related compounds. The information herein is
intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Molecular Formula:
C14H19NOs Molecular Weight: 249.31 g/mol CAS Number: 169750-57-6[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
These predictions are based on the analysis of the compound's functional groups and data
from analogous structures.
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'H NMR Spectroscopy Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 m 5H Ar-H
~5.15 S 2H -O-CHz-Ph
Piperidine CH2 (axial
~3.8-3.2 m 4H _
& equatorial)
~2.0 (broad) S 1H -OH
Piperidine CHz (axial
~1.6-1.4 m 4H ,
& equatorial)
~1.25 S 3H -CHs

3C NMR Spectroscopy Data (Predicted)

Solvent: CDCIs, Reference: CDClIs (6 = 77.16 ppm)
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Chemical Shift (6, ppm) Assignment
~155.0 C=0 (Carbamate)
~137.0 Ar-C (quaternary)
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~68.0 -O-CHz-Ph

~67.0 C-OH (quaternary)
~40.0 Piperidine CH: (adjacent to N)
~35.0 Piperidine CH2z
~28.0 -CHs

Note: The PubChem database entry for this compound (CID 10514757) indicates the existence
of a 13C NMR spectrum, though the data is not directly provided.[1]

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl)
~3050 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1690 Strong C=0 stretch (carbamate)
~1450 Medium C=C stretch (aromatic)
~1240 Strong C-N stretch

~1100 Strong C-O stretch

Mass Spectrometry (MS) Data (Predicted)
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miz Relative Intensity Assighment

249 Moderate [M]* (Molecular lon)
234 Low [M - CHs]*

231 Low M - H20]*

158 Moderate [M - C7H70O]*

91 High [C7H7]* (Tropylium ion)

Note: A GC-MS spectrum is noted in the PubChem database entry for this compound (CID
10514757), but the spectral data is not directly accessible.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
described above. Instrument parameters may need to be optimized for the specific sample and
equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 4-hydroxy-4-
methylpiperidine-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

o Data Acquisition:
o Acquire *H NMR spectra on a 300 MHz or higher field NMR spectrometer.

o Acquire 13C NMR spectra on the same instrument, typically at a frequency of 75 MHz for a

300 MHz spectrometer.

o Standard pulse sequences are used for both *H and 13C acquisitions.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10514757
https://www.benchchem.com/product/b067985?utm_src=pdf-body
https://www.benchchem.com/product/b067985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing to the internal

standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Typically, scan the range from 4000 to 400 cm~1.

o Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)
and subtract it from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively
volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry
(GC-MS) is a suitable method.

« lonization: Use Electron lonization (EI) as the standard ionization technique to generate
fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole).
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¢ Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
intensity versus m/z.

« Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification

Synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Purification (e.g., Crystallization, Chromatography)

Samplg Preparation Sample Preparation Sample Preparation

Spectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Inte vrpretation

Structure Elucidation & Confirmation

Final Output
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Caption: A flowchart illustrating the key stages of chemical synthesis, purification, and
subsequent spectroscopic analysis for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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